molecular formula C15H20N2S B8722928 5-(3,5-Dimethylphenylthio)-4-ethyl-1,2-dimethyl-1H-imidazole CAS No. 178978-94-4

5-(3,5-Dimethylphenylthio)-4-ethyl-1,2-dimethyl-1H-imidazole

Cat. No. B8722928
M. Wt: 260.4 g/mol
InChI Key: RTWXCHWGUXTCTR-UHFFFAOYSA-N
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Patent
US05910506

Procedure details

In dry dimethylformamide (4 ml)was dissolved 200 mg (0.8 mmol)of 5-(3,5-dimethylphenylthio)-4-ethyl-2-methylimidazole (5c), followed by addition of 49 mg (1.2 mmol)of 60% sodium hydride under ice-cooling, and the mixture was stirred for 5 minutes. Then, 138 mg (1.00 mmol)of methyl iodide was added and stirred for 30 minutes. The reaction mixture was poured in ice-water and extracted with diethyl ether, and the organic layer was dried over sodium sulfate. The solvent was concentrated under reduced pressure. The residue was purified by silica gel chromatography (ethyl acetate:methylene chloride=1:1). From the first fraction, 40 mg (yield 19%)of positional isomer (6e')of the target compound was obtained as oil. From the latter fraction, 140 mg of 1,2-dimethyl-5-(3,5-dimethylphenylthio)-4-ethylimidazole (Compound I-5)was obtained as oil (yield 66%).
Quantity
49 mg
Type
reactant
Reaction Step One
Quantity
138 mg
Type
reactant
Reaction Step Two
Name
5-(3,5-dimethylphenylthio)-4-ethyl-2-methylimidazole
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[NH:14][C:13]([CH3:15])=[N:12][C:11]=2[CH2:16][CH3:17])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[H-].[Na+].[CH3:20]I>CN(C)C=O>[CH3:20][N:14]1[C:10]([S:9][C:4]2[CH:5]=[C:6]([CH3:8])[CH:7]=[C:2]([CH3:1])[CH:3]=2)=[C:11]([CH2:16][CH3:17])[N:12]=[C:13]1[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
49 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
138 mg
Type
reactant
Smiles
CI
Step Three
Name
5-(3,5-dimethylphenylthio)-4-ethyl-2-methylimidazole
Quantity
200 mg
Type
reactant
Smiles
CC=1C=C(C=C(C1)C)SC1=C(N=C(N1)C)CC
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ethyl acetate:methylene chloride=1:1)
CUSTOM
Type
CUSTOM
Details
From the first fraction, 40 mg (yield 19%)of positional isomer (6e')of the target compound was obtained as oil

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C(=NC(=C1SC1=CC(=CC(=C1)C)C)CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 67.2%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.